molecular formula C9H11ClFN B1442169 (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 731859-02-2

(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No. B1442169
CAS RN: 731859-02-2
M. Wt: 187.64 g/mol
InChI Key: INNMZPPLAARVHQ-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, also known as FDH-IHCl, is a synthetic drug used in scientific research. It is a derivative of the indanamine class of compounds, which have been used in the study of serotonin receptor pharmacology and the development of new therapeutic agents. FDH-IHCl is a potent agonist of the 5-HT2A serotonin receptor, which is involved in various physiological processes, including cognitive and emotional functions. This drug has been used in research to investigate the role of serotonin in various physiological processes and to develop novel therapeutic agents.

Scientific Research Applications

  • Chiral Derivatization Agent : (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride can serve as a chiral derivatizing agent. Amines with this structure have been used to distinguish between amides prepared with different chiral acids through fluorine NMR (Hamman, 1989).

  • Antibacterial Activity : Derivatives of this compound, specifically those with an amino- and/or hydroxy-substituted cyclic amino group, have been synthesized and found to exhibit significant antibacterial activity (Egawa et al., 1984).

  • Analysis of Scalemic Mixtures of Amines : It has been used as a reagent in the synthesis of (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound helpful for determining the enantiomeric excess of α-chiral amines through regioselective ring-opening reactions (Rodríguez-Escrich et al., 2005).

  • Heat Facilitated Resolution of Enantiomers : The compound's derivatives have been used in novel methods for the resolution of enantiomers, involving crystalline diastereomeric salt formation and heat facilitation (Szabó et al., 2006).

  • Efficient Synthesis Methodologies : Research has been conducted on the efficient and economical synthesis of related compounds like 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, demonstrating advancements in synthesis techniques (Prashad et al., 2006).

  • Fluorine NMR Studies : The compound has been studied for its fluorine chemical shifts in different amides, contributing to the understanding of its configuration and properties (Hamman, 1993).

  • Labeling with Fluorine-18 : An efficient method for the preparation of (fluoromethyl)pyridyl-substituted amines, including this compound, has been developed for labeling with the positron-emitting radionuclide fluorine-18, showing potential in radiopharmaceutical applications (Lee & Chi, 1999).

properties

IUPAC Name

(1R)-6-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-7-3-1-6-2-4-9(11)8(6)5-7;/h1,3,5,9H,2,4,11H2;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNMZPPLAARVHQ-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)C=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704155
Record name (1R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

731859-02-2
Record name (1R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 3
(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 5
(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 6
(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.